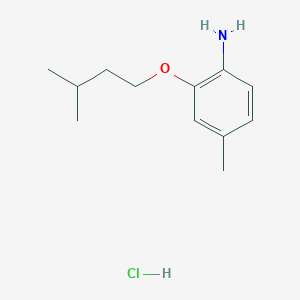

2-(Isopentyloxy)-4-methylaniline hydrochloride

Description

2-(Isopentyloxy)-4-methylaniline hydrochloride is a substituted aniline derivative characterized by a 4-methyl group on the aromatic ring and an isopentyloxy substituent at the ortho (2-) position, forming a hydrochloride salt. This compound is primarily utilized in organic synthesis and pharmaceutical research as an intermediate for constructing heterocyclic frameworks or bioactive molecules .

Propriétés

IUPAC Name |

4-methyl-2-(3-methylbutoxy)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO.ClH/c1-9(2)6-7-14-12-8-10(3)4-5-11(12)13;/h4-5,8-9H,6-7,13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNJLMPJOIZSTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OCCC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185295-20-8 | |

| Record name | Benzenamine, 4-methyl-2-(3-methylbutoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185295-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Etherification of 4-Methylaniline Derivatives

The primary approach involves the nucleophilic substitution of a suitable hydroxy or halogenated precursor with an isopentyl alcohol or its derivative under controlled conditions.

- Starting Material: 4-methylaniline or its protected derivatives

- Reagents: Isopentyl alcohol (3-methyl-1-butanol) or isopentyl halides, base catalysts

- Conditions: Typically, the reaction is carried out under reflux in an appropriate solvent (e.g., ethanol, DMF) with a base such as potassium carbonate or potassium phosphate to facilitate the ether bond formation.

Palladium-Catalyzed Cross-Coupling Reaction

A more advanced and efficient method involves palladium-catalyzed coupling reactions, which have been reported to yield the desired compound with good efficiency.

- Catalyst System: Palladium(II) acetate with bis[2-(diphenylphosphino)phenyl] ether (DPEPhos)

- Base: Potassium phosphate (K3PO4)

- Temperature: 120 °C

- Procedure:

A mixture of 4-isopropoxy-2-methylaniline, an aryl halide derivative, palladium catalyst, ligand (DPEPhos), and potassium phosphate is degassed and heated at 120 °C overnight. The product is isolated by concentration and purified via flash column chromatography. - Yield: Approximately 65% yield reported for similar etherified anilines under these conditions.

| Parameter | Details |

|---|---|

| Starting Material | 4-isopropoxy-2-methylaniline (1 g, 6 mmol) |

| Coupling Partner | 2-chloro-4-iodopyridine-3-carbonitrile (2.0 g, 7.6 mmol) |

| Catalyst | Palladium(II) acetate (135 mg, 0.6 mmol) |

| Ligand | DPEPhos (650 mg, 1.2 mmol) |

| Base | Potassium phosphate (3.5 g, 16 mmol) |

| Temperature | 120 °C |

| Reaction Time | Overnight |

| Product Yield | 65% |

Note: Although this example is for a related compound (4-isopropoxy-2-methylaniline derivative), the methodology applies similarly to this compound synthesis.

Conversion to Hydrochloride Salt

After obtaining the free base 2-(Isopentyloxy)-4-methylaniline, conversion to the hydrochloride salt is typically performed by treatment with hydrochloric acid in an appropriate solvent such as ethanol or diethyl ether.

- Procedure: The free amine is dissolved in solvent and treated with a stoichiometric amount of HCl gas or concentrated hydrochloric acid solution under cooling. The resulting hydrochloride salt precipitates and is collected by filtration.

- Purification: Recrystallization from suitable solvents ensures high purity of the hydrochloride salt.

Analytical and Purity Data

- NMR, HPLC, LC-MS: Characterization data including proton NMR, HPLC purity, and mass spectrometry confirm the structure and purity of the synthesized compound.

- Purity: Typically >95% purity is achievable with optimized purification protocols.

Summary Table of Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Etherification with isopentyl alcohol | 4-methylaniline, isopentyl alcohol, base | Reflux in ethanol or DMF | Moderate | Traditional nucleophilic substitution |

| Palladium-catalyzed cross-coupling | Pd(OAc)2, DPEPhos, K3PO4, aryl halide | 120 °C, overnight | ~65 | Efficient, high selectivity |

| Hydrochloride salt formation | HCl gas or concentrated HCl | Room temperature, precipitation | High | Final purification step |

Research Findings and Notes

- The palladium-catalyzed method offers a robust and relatively high-yielding route to the etherified aniline intermediate, which is crucial for obtaining the target compound with the isopentyloxy substituent.

- The reaction conditions are tolerant to various functional groups, allowing for potential modifications and analog synthesis.

- Conversion to the hydrochloride salt is straightforward and yields a stable, isolable solid suitable for further applications.

- No significant alternative metal-free or enzymatic methods have been reported specifically for this compound, but general etherification strategies remain applicable.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Isopentyloxy)-4-methylaniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the functional groups present in the compound.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Applications De Recherche Scientifique

Chemistry

2-(Isopentyloxy)-4-methylaniline hydrochloride serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity can be exploited in various chemical reactions, including:

- Electrophilic Aromatic Substitution: The compound can undergo substitutions at the aromatic ring, allowing for the introduction of diverse functional groups.

- Reactions with Biological Molecules: Interaction studies can focus on its reactivity with enzymes or receptors, which is crucial for understanding its potential therapeutic effects .

Biology

The compound has promising applications in biological research:

- Enzyme Inhibition Studies: It can be used to investigate its role as an inhibitor for specific enzymes, contributing to drug development.

- Receptor Binding Assays: The compound may act as a ligand in receptor studies, helping to elucidate mechanisms of action for various biological pathways .

Medicine

This compound may be a precursor for developing pharmaceutical agents. Research has indicated potential therapeutic effects, particularly in:

- Antimicrobial Activity: Studies have shown that related compounds exhibit significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Listeria monocytogenes .

- Anticancer Activity: Preliminary evaluations suggest that derivatives of this compound could inhibit tumor cell growth effectively .

Case Studies and Research Findings

- Antimicrobial Studies : A study synthesized several azo compounds based on modifications to the aniline structure, including derivatives similar to this compound. These compounds demonstrated enhanced antibacterial activity against various strains, indicating the potential effectiveness of structural modifications .

- Anticancer Evaluation : Research conducted under the National Cancer Institute protocols assessed related compounds' anticancer properties. Compounds were evaluated for their efficacy against multiple cancer cell lines, revealing promising results that warrant further investigation into their mechanisms and potential as therapeutic agents .

Mécanisme D'action

The mechanism of action of 2-(Isopentyloxy)-4-methylaniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

4-Methylaniline Hydrochloride (p-Toluidine Hydrochloride)

- CAS : 540-23-8

- Molecular Formula : C₇H₁₀ClN

- Key Differences : Lacks the isopentyloxy group at the 2-position.

- Properties : The absence of the bulky isopentyloxy substituent results in higher crystallinity and a simpler synthesis route, often involving direct hydrochlorination of 4-methylaniline.

- Applications : Widely used as a precursor for dyes and agrochemicals. The hydrochloride salt enhances stability during storage .

2-(Cyclopropylmethoxy)-4-methylaniline

4-Chloro-2-methylaniline Hydrochloride

- CAS : 3165-93-3

- Molecular Formula : C₇H₉Cl₂N

- Key Differences : Substitutes the isopentyloxy group with a chloro substituent.

- Properties : The electron-withdrawing chlorine atom decreases electron density on the aromatic ring, reducing nucleophilicity compared to the alkoxy-containing target compound. This impacts reactivity in coupling reactions .

N-(Pivaloylmethyl)-4-methylaniline

- Reference : Compound 36 in

- Molecular Formula: C₁₃H₁₉NO

- Key Differences : Features a pivaloylmethyl group instead of isopentyloxy.

- Synthesis : Prepared via condensation of 4-methylaniline with α-chloropinacolone, highlighting the versatility of 4-methylaniline derivatives in forming sterically hindered amines .

Ethyl 5-(4-Methylphenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylate

- Reference : Compound 7b in

- Molecular Formula : C₂₂H₁₉N₃O₃

- Key Differences : Incorporates a pyrazolo-pyridine scaffold with a 4-methylphenyl group.

- Applications : Demonstrates the role of 4-methylaniline derivatives in constructing nitrogen-containing heterocycles, which are prevalent in drug discovery .

Data Table: Key Properties of Compared Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Applications |

|---|---|---|---|---|---|

| 2-(Isopentyloxy)-4-methylaniline HCl | N/A | C₁₂H₂₀ClNO | 229.75* | 2-isopentyloxy, 4-methyl | Pharmaceutical intermediates |

| 4-Methylaniline HCl | 540-23-8 | C₇H₁₀ClN | 143.62 | 4-methyl | Dye synthesis |

| 2-(Cyclopropylmethoxy)-4-methylaniline | 640767-87-9 | C₁₂H₁₇NO | 191.27 | 2-cyclopropylmethoxy, 4-methyl | Research intermediate |

| 4-Chloro-2-methylaniline HCl | 3165-93-3 | C₇H₉Cl₂N | 178.06 | 2-chloro, 4-methyl | Agrochemical synthesis |

| N-(Pivaloylmethyl)-4-methylaniline | N/A | C₁₃H₁₉NO | 205.30 | Pivaloylmethyl, 4-methyl | Heterocycle synthesis |

*Calculated based on molecular formula.

Activité Biologique

Overview

2-(Isopentyloxy)-4-methylaniline hydrochloride is an organic compound classified as an aniline derivative. Its structure features an isopentyloxy group at the second position and a methyl group at the fourth position of the benzene ring. The hydrochloride form enhances its solubility in water, making it suitable for various biological applications. This compound has garnered interest due to its potential biological activities, particularly in enzyme inhibition and receptor binding.

- Molecular Formula : C12H19ClN2O

- Molecular Weight : Approximately 229.74 g/mol

- Structure : The compound consists of a benzene ring with two functional groups: an isopentyloxy group and a methyl group, which influence its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate their activity, leading to various biological effects:

- Enzyme Inhibition : The compound can inhibit specific enzymes, which may be beneficial in therapeutic contexts.

- Receptor Binding : It acts as a ligand for certain receptors, influencing cellular signaling pathways.

Case Studies

- In Vivo Efficacy : In a neutropenic mouse model, compounds structurally similar to this compound demonstrated significant reductions in bacterial load when used in combination with antibiotics like levofloxacin. This suggests potential for enhancing antibiotic efficacy through combination therapies.

- Toxicological Studies : Some derivatives have been evaluated for toxicity profiles, revealing that modifications in the side chains can lead to varying degrees of toxicity. For instance, replacing certain moieties resulted in reduced toxicity while maintaining antimicrobial efficacy.

Research Applications

The compound is utilized in various fields of research:

- Medicinal Chemistry : As a precursor for synthesizing new pharmaceutical agents.

- Biochemical Studies : Investigating enzyme interactions and receptor binding mechanisms.

- Industrial Applications : Used in the production of dyes and specialty chemicals.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other aniline derivatives:

| Compound Name | Unique Features |

|---|---|

| 2-(Isobutyloxy)-4-methylaniline hydrochloride | Contains isobutyloxy instead of isopentyloxy |

| 3-(Isopentyloxy)-4-methylaniline hydrochloride | Different substitution pattern on the benzene ring |

| 2-(Ethoxy)-4-methylaniline hydrochloride | Ethoxy group instead of isopentyloxy |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Isopentyloxy)-4-methylaniline hydrochloride, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 4-methylaniline with isopentyl bromide under alkaline conditions, followed by HCl acidification. Optimization includes controlling stoichiometry (1.2:1 alkyl halide to aniline ratio), temperature (60–80°C), and solvent polarity (e.g., DMF for improved nucleophilicity) . Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the hydrochloride salt. Monitoring by TLC or HPLC ensures reaction completion.

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer : Use a combination of techniques:

- NMR : NMR to confirm the isopentyloxy group (δ 1.0–1.5 ppm for CH, δ 3.5–4.0 ppm for OCH) and aromatic protons (δ 6.5–7.5 ppm). NMR verifies the quaternary carbons and ether linkage .

- Mass Spectrometry : ESI-MS for molecular ion ([M+H]) and fragmentation patterns matching the isopentyloxy substituent.

- Elemental Analysis : Validate C, H, N, and Cl percentages against theoretical values.

Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic solvents?

- Methodological Answer : The hydrochloride salt is typically soluble in polar solvents (water, methanol) but less so in non-polar solvents. Stability tests under varying pH (2–10) and temperature (4°C vs. room temperature) should be conducted via UV-Vis or HPLC to assess degradation. Store desiccated at –20°C to prevent hydrolysis of the ether bond .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP ) with a 6-31G(d) basis set to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. These predict electrophilic attack sites (e.g., para to the amino group due to resonance stabilization). Compare theoretical results with experimental nitration or bromination outcomes to validate models .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting) for derivatives of this compound?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., restricted rotation of the isopentyloxy group). Variable-temperature NMR (VT-NMR) can identify conformational exchange. Alternatively, computational NMR shift prediction (using software like Gaussian or ADF) helps assign ambiguous peaks .

Q. How can the compound’s potential as a pharmaceutical intermediate be evaluated through structure-activity relationship (SAR) studies?

- Methodological Answer : Derivatize the amino group (e.g., acylation, sulfonylation) and test bioactivity in vitro (e.g., enzyme inhibition assays). Use QSAR models incorporating steric (molar refractivity) and electronic (Hammett σ constants) descriptors to correlate substituent effects with activity .

Q. What advanced analytical methods are suitable for detecting trace impurities in synthesized batches?

- Methodological Answer : Employ LC-MS/MS with a C18 column (0.1% formic acid in acetonitrile/water) to identify byproducts (e.g., unreacted 4-methylaniline or isopentyl bromide adducts). Quantify impurities via calibration curves with ≤0.1% detection limits .

Experimental Design & Data Analysis

Designing a kinetic study to assess the hydrolysis of the isopentyloxy group under acidic conditions:

- Methodology : Prepare buffered solutions (pH 1–5) and monitor hydrolysis via UV-Vis at λ (~280 nm for aromatic amines). Use pseudo-first-order kinetics to calculate rate constants () and activation energy via the Arrhenius equation. DFT calculations (solvent model: SMD) predict transition states .

Analyzing conflicting data in synthetic yields across different alkylation methods:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.